molecular formula C13H9ClF3N B1602892 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 613239-76-2

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine

Cat. No. B1602892
M. Wt: 271.66 g/mol
InChI Key: JTXHHQDYEHXWPC-UHFFFAOYSA-N
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Description

“2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C13H9ClF3N .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine” include a molecular weight of 271.67 . It has a boiling point of 77-78°C .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemicals .
  • Application : Trifluoromethylpyridine (TFMP) derivatives, including “2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Methods : The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceuticals .
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Methods : The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine .
  • Results : Many candidates are currently undergoing clinical trials .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-18-12)13(15,16)17/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHHQDYEHXWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624263
Record name 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine

CAS RN

613239-76-2
Record name 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613239-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org

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